Product packaging for 1-(5-Methylpiperidin-3-yl)ethan-1-one(Cat. No.:)

1-(5-Methylpiperidin-3-yl)ethan-1-one

Cat. No.: B13164009
M. Wt: 141.21 g/mol
InChI Key: AOTHQWHKUBLAFF-UHFFFAOYSA-N
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Description

1-(5-Methylpiperidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . As a piperidine derivative bearing a ketone functional group, this compound serves as a versatile building block and key synthetic intermediate in medicinal chemistry and organic synthesis . Researchers utilize such scaffolds in the exploration and development of novel pharmacologically active molecules . The structure, featuring a methyl-substituted piperidine ring, is commonly investigated for its potential to interact with biological systems and can be used to create more complex molecular architectures. Like related compounds, it is typically characterized by techniques such as NMR and mass spectrometry to confirm identity and purity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Proper safety protocols should be followed during handling, as is standard with all laboratory chemicals of its class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13164009 1-(5-Methylpiperidin-3-yl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(5-methylpiperidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6-3-8(7(2)10)5-9-4-6/h6,8-9H,3-5H2,1-2H3

InChI Key

AOTHQWHKUBLAFF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 5 Methylpiperidin 3 Yl Ethan 1 One and Its Chemical Precursors

De Novo Synthesis Strategies for the 1-(5-Methylpiperidin-3-yl)ethan-1-one Core Structure

The construction of the fundamental framework of this compound can be approached through several de novo strategies, building the piperidine (B6355638) ring from acyclic precursors.

Cyclization Approaches for Substituted Piperidine Ring Formation

The formation of the 3,5-disubstituted piperidine core is a key challenge. Reductive amination and intramolecular cyclization are powerful tools for this purpose. nih.govchim.it

Reductive Amination: This strategy often involves the double reductive amination of a dicarbonyl compound with an amine. chim.it For the target molecule, a conceivable precursor would be a 1,5-dicarbonyl compound bearing a methyl group at the 3-position. The reaction with a primary amine or ammonia (B1221849) source, in the presence of a reducing agent, would lead to the formation of the piperidine ring. The choice of reactants and conditions is crucial for controlling the stereochemistry of the substituents.

Intramolecular Cyclization: An alternative approach involves the cyclization of a linear precursor containing both the amine and a reactive group. nih.govbeilstein-journals.org For instance, an aminoalkene or an amino-epoxide can be induced to cyclize. Aza-Michael reactions, where an amine adds to an α,β-unsaturated carbonyl compound, also represent a viable route for constructing the piperidine skeleton. nih.gov

Cyclization Method Key Precursors Typical Reagents Potential Outcome
Reductive Amination1,5-Dicarbonyl compound, Amine sourceNaBH3CN, H2/Pd-C3,5-Disubstituted piperidine
Intramolecular CyclizationAminoalkene, Amino-epoxideAcid or base catalystSubstituted piperidine ring
Aza-Michael Additionα,β-Unsaturated carbonyl, AmineBase catalystFunctionalized piperidine

This table is illustrative and based on general synthetic methodologies.

Introduction and Functionalization of the Ethanone (B97240) Moiety

Once the 5-methylpiperidine ring is formed, the next step is the introduction of the ethanone (acetyl) group at the 3-position. ontosight.ai This can be achieved through several standard organic transformations:

Acylation: If a precursor with a suitable activating group at the 3-position is synthesized, direct acylation using acetyl chloride or acetic anhydride (B1165640) in the presence of a base can install the ethanone group.

Oxidation of an Ethyl Group: If the synthesis yields a 3-ethyl-5-methylpiperidine, oxidation of the ethyl group to a ketone can be performed using appropriate oxidizing agents.

Grignard Reaction: A precursor with an ester or nitrile group at the 3-position can be reacted with a methyl Grignard reagent (CH3MgBr) to form the desired ketone.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound in a single step. researchgate.netrsc.orgnih.gov An MCR could potentially bring together three or more simple starting materials to assemble the substituted piperidine ring in one pot. For example, a reaction involving an aldehyde, an amine, and a β-ketoester could be envisioned to form a highly functionalized piperidine derivative that could then be converted to the target molecule. nih.gov The development of novel MCRs is an active area of research and could provide a streamlined synthesis for this compound. researchgate.netrsc.orgresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at the 3 and 5 positions of the piperidine ring) means that it can exist as multiple stereoisomers. The synthesis of specific isomers requires stereoselective or enantioselective methods.

Chiral Pool Strategies for Piperidine Derivatives

A chiral pool strategy utilizes readily available chiral starting materials from nature to introduce the desired stereochemistry into the final product. researchgate.net For the synthesis of a specific isomer of this compound, one could start with a chiral amino acid, sugar, or alkaloid that already possesses the required stereochemical configuration at one or more centers. This chiral starting material would then be elaborated through a series of chemical transformations to construct the target molecule, preserving the initial stereochemistry.

Asymmetric Catalysis in Piperidine and Piperidinone Synthesis

Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral compounds. scholaris.canih.gov Both metal-catalyzed and organocatalytic methods can be applied to the synthesis of substituted piperidines and piperidinones with high enantiomeric excess. researchgate.netscholaris.canih.gov

Metal-Catalyzed Methods: Transition metal catalysts, often in combination with chiral ligands, can catalyze a variety of reactions, such as asymmetric hydrogenation of pyridine (B92270) derivatives, to produce chiral piperidines. nih.gov Asymmetric allylic alkylation and amination reactions are also well-established methods for creating chiral nitrogen-containing rings.

Organocatalytic Methods: In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis. scholaris.canih.gov Chiral amines, Brønsted acids, and other small organic molecules can catalyze reactions such as asymmetric Michael additions and Mannich reactions to produce enantiomerically enriched piperidine precursors. scholaris.ca For instance, a proline-catalyzed Mannich reaction could be a key step in an enantioselective synthesis of the target molecule. nih.gov

Asymmetric Method Catalyst Type Key Reaction Potential Outcome
Metal CatalysisChiral Rhodium or Iridium complexesAsymmetric HydrogenationEnantioenriched piperidine
OrganocatalysisChiral amines (e.g., Proline)Asymmetric Mannich/Michael ReactionChiral functionalized piperidinone
Chiral Pool SynthesisNatural chiral moleculesMulti-step synthesisSpecific stereoisomer

This table is illustrative and based on general synthetic methodologies.

Diastereoselective Control in Synthetic Pathways

Achieving specific diastereomers of this compound, namely the cis and trans isomers with respect to the substituents at positions 3 and 5, requires precise control over the reaction conditions and choice of synthetic strategy. While direct synthetic routes for this specific compound are not extensively documented in publicly available literature, principles of diastereoselective synthesis of 3,5-disubstituted piperidines can be applied.

One established strategy for achieving diastereoselectivity in piperidine synthesis involves the hydrogenation of substituted pyridine precursors . The stereochemical outcome of the reduction is influenced by the nature of the catalyst, the substituents on the pyridine ring, and the reaction conditions. For a precursor like 3-acetyl-5-methylpyridine, catalytic hydrogenation can lead to a mixture of cis and trans isomers. The choice of a heterogeneous catalyst, such as platinum or palladium, and the solvent can influence the diastereomeric ratio. For instance, hydrogenation over a platinum catalyst in an acidic medium often favors the formation of the cis isomer due to the coordination of the pyridine nitrogen and the substituents to the catalyst surface.

Another powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, a chiral auxiliary attached to the piperidine nitrogen can influence the facial selectivity of a nucleophilic addition to a carbonyl group or an electrophilic attack on an enolate. Subsequent removal of the auxiliary would yield the enantiomerically enriched piperidine.

Multicomponent reactions also offer a pathway to construct the piperidine ring with a degree of stereocontrol. The condensation of an amine, an aldehyde, and a β-dicarbonyl compound, for instance, can lead to the formation of a polysubstituted piperidine. The diastereoselectivity of such reactions is often dependent on the specific reactants and the use of a suitable catalyst.

Furthermore, intramolecular cyclization reactions of appropriately functionalized acyclic precursors can provide excellent stereocontrol. The stereochemistry of the substituents on the acyclic chain can dictate the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer. For example, the intramolecular Michael addition of an amine to an α,β-unsaturated ketone within a precursor molecule can be highly diastereoselective.

The table below summarizes some general approaches to diastereoselective piperidine synthesis that could be adapted for this compound.

Synthetic StrategyKey PrinciplePotential Outcome for this compound
Catalytic Hydrogenation of 3-acetyl-5-methylpyridineControl of facial addition of hydrogen to the pyridine ring.Mixture of cis and trans isomers, with the ratio dependent on catalyst and conditions.
Chiral Auxiliary Directed SynthesisUse of a removable chiral group to influence stereocenter formation.Access to specific enantiomers of either the cis or trans diastereomer.
Multicomponent ReactionsOne-pot construction of the piperidine ring from simple precursors.Potential for diastereoselective formation, but may require significant optimization.
Intramolecular CyclizationStereochemistry of the acyclic precursor directs the cyclization outcome.High diastereoselectivity is possible, leading to predominantly one isomer.

Advanced Synthetic Strategies for Piperidine-Ketone Systems

Modern synthetic chemistry is increasingly focused on the development of efficient, sustainable, and innovative methodologies. These advanced strategies are applicable to the synthesis of complex molecules like this compound.

Green Chemistry Approaches and Sustainable Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of piperidine-ketone systems, this can be achieved through various approaches.

Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) can significantly reduce waste. For instance, multicomponent reactions for piperidine synthesis can sometimes be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

The use of non-toxic and reusable catalysts is another cornerstone of green chemistry. Iron, a cheap and abundant metal, has been explored as a catalyst for various organic transformations, including those that could be adapted for piperidine synthesis. Similarly, organocatalysis, which uses small organic molecules as catalysts, avoids the use of potentially toxic heavy metals.

Biocatalysis , employing enzymes to carry out chemical transformations, offers high selectivity and mild reaction conditions. For example, transaminases could be used to introduce an amino group stereoselectively in a precursor to the piperidine ring.

Green Chemistry ApproachApplication in Piperidine-Ketone SynthesisAdvantages
Solvent-free SynthesisMicrowave-assisted multicomponent reactions.Reduced solvent waste, faster reaction times.
Non-toxic CatalysisUse of iron or organocatalysts in cyclization reactions.Avoids heavy metal contamination, lower cost.
BiocatalysisEnzymatic resolution of racemic intermediates or stereoselective synthesis of precursors.High stereoselectivity, mild and environmentally friendly conditions.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of piperidine derivatives. These include improved safety, better heat and mass transfer, and the potential for automation and scalability.

For instance, the catalytic hydrogenation of a pyridine precursor to a piperidine can be performed in a flow reactor packed with a solid-supported catalyst. This allows for precise control of temperature, pressure, and residence time, leading to improved selectivity and yield. Furthermore, the product stream can be directly subjected to subsequent reaction or purification steps, creating a continuous manufacturing process. The synthesis of piperidine derivatives through electroreductive cyclization in a flow microreactor has also been demonstrated, offering a green and efficient method. d-nb.info

Photoredox and Electrochemical Synthesis Modalities

Photoredox and electrochemical synthesis are emerging as powerful tools in organic chemistry, enabling transformations that are often difficult to achieve through traditional methods. These techniques rely on the generation of radical intermediates under mild conditions.

Photoredox catalysis can be employed for the C-H functionalization of piperidines. For example, a photocatalyst can mediate the generation of an α-amino radical from a piperidine, which can then react with various coupling partners to introduce substituents. This approach could potentially be used to introduce the acetyl group at the 3-position of a 5-methylpiperidine precursor. nih.gov

Electrochemical synthesis offers a reagent-free method for carrying out redox reactions. The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor provides a green and efficient route to piperidine derivatives. d-nb.info This method avoids the use of stoichiometric metal reductants and allows for precise control over the reaction by tuning the applied voltage.

Chemical Reactivity and Transformation Mechanisms of 1 5 Methylpiperidin 3 Yl Ethan 1 One

Reactions at the Carbonyl Group of 1-(5-Methylpiperidin-3-yl)ethan-1-one

The ketone functionality in this compound is a key site for various chemical modifications, including nucleophilic additions, reductions, oxidations, and condensation reactions.

The carbonyl carbon of the ethanone (B97240) group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can participate in these reactions, leading to the formation of tertiary alcohols or cyanohydrins, respectively.

While the isolated ketone in this compound does not undergo classical conjugate additions, related α,β-unsaturated ketone derivatives can be synthesized, which would then be susceptible to such reactions.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group This table is illustrative and based on general reactivity patterns of ketones.

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary alcohol
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Tertiary alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin

The ketone group can be readily reduced to a secondary alcohol using various reducing agents. evitachem.com Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Catalytic hydrogenation can also be employed for this purpose. The choice of reducing agent can sometimes offer stereocontrol over the resulting alcohol.

Conversely, the oxidation of the ketone moiety is not a typical reaction under standard conditions. However, under forcing conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur.

Table 2: Reduction of the Ketone Moiety This table is illustrative and based on general reactivity patterns of ketones.

ReagentProduct
Sodium borohydride (NaBH₄)1-(5-Methylpiperidin-3-yl)ethan-1-ol
Lithium aluminum hydride (LiAlH₄)1-(5-Methylpiperidin-3-yl)ethan-1-ol
H₂/Pd, Pt, or Ni1-(5-Methylpiperidin-3-yl)ethan-1-ol

The ethanone group of this compound possesses α-hydrogens, making it amenable to condensation reactions such as the Claisen-Schmidt and aldol (B89426) condensations. These reactions are fundamental in carbon-carbon bond formation.

In a Claisen-Schmidt condensation , the enolate of this compound, formed in the presence of a base, can react with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). This reaction typically leads to the formation of an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative, after a dehydration step.

The aldol condensation can occur between two molecules of this compound, where one acts as the nucleophilic enolate and the other as the electrophile. This reaction results in the formation of a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. Crossed aldol condensations with other enolizable aldehydes or ketones are also possible, potentially leading to a mixture of products.

Reactivity of the Piperidine (B6355638) Nitrogen in this compound

The secondary amine within the piperidine ring is a nucleophilic center and can undergo a variety of reactions to functionalize the nitrogen atom.

The nitrogen atom of the piperidine ring can be readily N-alkylated using alkyl halides in the presence of a base. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. A wide range of alkyl groups can be introduced through this method.

N-acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. ontosight.ai This reaction is typically carried out in the presence of a base to neutralize the acid byproduct and results in the formation of an amide.

Table 3: N-Alkylation and N-Acylation of the Piperidine Nitrogen This table is illustrative and based on general reactivity patterns of secondary amines.

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl iodide (CH₃I)N-Methylated piperidine derivative
N-AcylationAcetyl chloride (CH₃COCl)N-Acetylated piperidine derivative (amide)

The reactivity of the piperidine nitrogen allows for its incorporation into larger cyclic and heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of bridged or fused ring systems. Intramolecular reactions of suitably functionalized N-substituted derivatives of this compound can also be a pathway to novel heterocyclic structures. For example, an N-alkylated derivative bearing a leaving group at the appropriate position on the alkyl chain could undergo intramolecular cyclization to form a bicyclic system. The synthesis of such complex molecules is a common strategy in medicinal chemistry to explore new pharmacophores.

Reactions at the Piperidine Ring System of this compound

The piperidine ring of this compound is a versatile scaffold for a variety of chemical modifications, including functionalization of its carbon-hydrogen bonds and alterations to the ring structure itself.

Functionalization of Ring Carbons (C-H activation, directed functionalization)

The direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for introducing molecular complexity. researchgate.netnih.gov In the context of this compound, the endocyclic nitrogen and the exocyclic acetyl group can both play a role in directing these transformations.

Directed C-H Activation:

The nitrogen atom of the piperidine ring, after appropriate N-functionalization (e.g., with a picolinamide (B142947) or other directing group), can direct transition metal catalysts to activate specific C-H bonds. nih.gov For instance, palladium-catalyzed C-H arylation often occurs at the C4 position when a directing group is placed at C3. acs.org This suggests that a derivative of this compound could be selectively functionalized at the C4 position.

The acetyl group at the C3 position could also potentially direct C-H activation. While less common than nitrogen-based directing groups, ketones have been shown to direct C-H functionalization in various systems. nih.gov The oxygen atom of the acetyl group could coordinate to a metal catalyst, facilitating the activation of adjacent C-H bonds, most likely at the C2 or C4 positions of the piperidine ring. The regioselectivity would be influenced by the formation of a stable metallacyclic intermediate.

Photocatalytic Functionalization:

Photoredox catalysis has emerged as a mild and efficient method for the functionalization of saturated N-heterocycles. nih.gov These reactions often proceed via the formation of an iminium ion intermediate. For this compound, photocatalytic oxidation could lead to the formation of an iminium ion, which could then be trapped by a variety of nucleophiles, leading to functionalization, typically at the α-carbon (C2 or C6). nih.gov

The table below summarizes potential C-H functionalization reactions based on analogous systems.

Reaction TypeDirecting GroupProbable Site of FunctionalizationCatalyst/Reagent Example
Palladium-Catalyzed ArylationN-PicolinamideC4Pd(OAc)₂
Ketone-Directed C-H OlefinationAcetyl groupC2 or C4Rh(III) catalyst
Photocatalytic AlkylationNone (via iminium ion)C2/C6Ir(ppy)₃, nucleophile

Ring Expansion and Contraction Methodologies

The piperidine skeleton of this compound can also undergo ring expansion to form seven-membered azepanes or contract to form five-membered pyrrolidines. rsc.orgarkat-usa.orgnih.gov

Ring Expansion:

Ring expansion of piperidines can be achieved through various methods, often involving the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. One common strategy involves the rearrangement of a substituent adjacent to the nitrogen. For example, the treatment of N-substituted 2-(hydroxymethyl)piperidines with a sulfonyl chloride can lead to the formation of an aziridinium (B1262131) ion intermediate, which upon nucleophilic attack can yield a 3-substituted piperidine or a ring-expanded azepane. nih.govresearchgate.net While the acetyl group in the target molecule is at the 3-position, derivatization at the C2 or C6 position could open pathways for such expansions.

Another approach involves the reaction of cyclic ketones. While the acetyl group is exocyclic, its conversion to an endocyclic ketone via synthetic manipulation could provide a handle for Tiffeneau-Demjanov type ring expansions. nih.gov

Ring Contraction:

Ring contraction of piperidines to pyrrolidines is a synthetically valuable transformation. arkat-usa.org Photomediated ring contractions of α-acylated piperidines have been reported, proceeding through a Norrish type II reaction. researchgate.net This suggests that if the acetyl group were located at the C2 position, a similar photochemical rearrangement could be envisioned. For the C3-substituted target molecule, such a direct pathway is unlikely. However, oxidative rearrangement of the piperidine ring, potentially initiated by oxidation at the nitrogen atom, could lead to an iminium ion intermediate that undergoes rearrangement and subsequent ring contraction.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Understanding the mechanisms of these transformations is crucial for predicting and controlling their outcomes, including regioselectivity and stereoselectivity.

Elucidation of Reaction Pathways and Transition States

The mechanisms of C-H functionalization, ring expansion, and ring contraction of piperidines have been the subject of numerous experimental and computational studies.

In directed C-H activation, the reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the directing group coordinates to the metal center and facilitates the cleavage of a specific C-H bond. nih.gov The regioselectivity is determined by the stability of the resulting metallacyclic intermediate. For a C3-directing group, a five-membered palladacycle is often favored, leading to C4 functionalization. acs.org

Ring expansion via aziridinium ions involves the intramolecular displacement of a leaving group by the nitrogen atom to form a strained bicyclic intermediate. nih.gov The regioselectivity of the subsequent nucleophilic ring-opening is governed by both steric and electronic factors, with the nucleophile typically attacking the less substituted carbon. nih.gov

Stereochemical Outcomes and Diastereomeric Ratios

The presence of two stereocenters in this compound (at C3 and C5) means that its reactions can lead to the formation of diastereomers. The stereochemical outcome of a reaction is highly dependent on the mechanism and the reaction conditions.

In many C-H functionalization reactions of substituted piperidines, the stereochemistry of the starting material can influence the diastereoselectivity of the product. nih.govresearchgate.net For instance, in photoredox-catalyzed α-amino C-H arylation, an initial unselective arylation can be followed by an epimerization to the thermodynamically more stable diastereomer. nih.gov

For ring expansion and contraction reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product in a predictable manner, especially in concerted or stereospecific multi-step processes. arkat-usa.orgresearchgate.net The diastereomeric ratio of the products will be determined by the relative energies of the transition states leading to the different diastereomers.

The following table provides hypothetical diastereomeric ratios for reactions on a cis-isomer of this compound, based on general principles of stereocontrol in piperidine chemistry.

ReactionExpected Major DiastereomerAnticipated Diastereomeric Ratio (d.r.)Rationale
C4-Arylation (Directed)Product with trans relationship between C3 and C4 substituents>10:1Steric hindrance in the metallacyclic intermediate favors attack from the less hindered face.
C2-Alkylation (Photocatalytic)Thermodynamically more stable product (e.g., equatorial substituents)Variable, can approach thermodynamic equilibriumThe reaction may proceed through a planar iminium ion, with subsequent nucleophilic attack favoring the formation of the more stable product.
Ring Expansion (via C2 substituent)Dependent on the mechanism and nucleophileCan be highly selectiveThe stereochemistry of the aziridinium ion intermediate and the nature of the nucleophilic attack will determine the outcome.

Exploration of Novel Reactivity Patterns for the this compound Scaffold

The unique combination of a secondary amine and a ketone in this compound opens up possibilities for novel reactivity.

One area of exploration could be tandem reactions that involve both the amine and the ketone. For example, a reaction could be initiated at the nitrogen, such as the formation of an enamine, which then participates in an intramolecular cyclization or cycloaddition with a suitable reaction partner.

The acetyl group itself can be a site for various transformations. Aldol-type condensations with the enolate of the acetyl group could lead to the formation of more complex side chains. The ketone could also be a handle for the introduction of other functional groups via reactions such as reduction to an alcohol, reductive amination, or conversion to an oxime.

Furthermore, the development of new catalytic systems could unlock unprecedented reactivity. For example, cooperative catalysis involving a Lewis acid to activate the ketone and a transition metal to activate a C-H bond could lead to novel and highly selective transformations. The exploration of such novel reactivity patterns will undoubtedly expand the synthetic utility of the this compound scaffold.

Computational and Theoretical Studies on 1 5 Methylpiperidin 3 Yl Ethan 1 One

Quantum Chemical Analysis of Electronic Structure and Bonding in 1-(5-Methylpiperidin-3-yl)ethan-1-one

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. Calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), can determine the molecule's optimized geometry and the distribution of electron density.

Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of its chemical reactivity. The HOMO is typically localized around the nitrogen atom and the oxygen of the carbonyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon, marking it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Further analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds. This involves locating bond critical points (BCPs) between atoms to calculate properties such as electron density and the Laplacian of electron density, which distinguishes between covalent (shared) and ionic (closed-shell) interactions. Within the this compound structure, C-C, C-H, C-N, and C=O bonds all exhibit features characteristic of covalent bonding. researchgate.netchemrxiv.org

The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this molecule, a strong negative potential is expected around the carbonyl oxygen, while positive potentials are found near the hydrogen atoms, particularly the N-H proton, guiding intermolecular interactions like hydrogen bonding.

Conformational Analysis and Energy Landscapes of this compound Isomers

The pharmacological and chemical behavior of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis explores the various spatial arrangements of the molecule and their relative energies, defining an energy landscape that governs its dynamic behavior. researchgate.net

Like most piperidine (B6355638) derivatives, the six-membered ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in The presence of two substituents at the 3- and 5-positions gives rise to cis and trans diastereomers. For each diastereomer, the substituents can occupy either axial or equatorial positions, leading to a complex conformational equilibrium.

The relative stability of these conformers is largely dictated by steric hindrance, particularly 1,3-diaxial interactions. youtube.com Generally, substituents prefer the less sterically hindered equatorial position.

Trans Isomer: The most stable conformation for the trans isomer is the diequatorial chair form, where both the acetyl group at C3 and the methyl group at C5 reside in equatorial positions. This arrangement minimizes steric clashes. The alternative diaxial conformer would be significantly higher in energy due to severe 1,3-diaxial interactions between the substituents and the axial hydrogens.

Cis Isomer: For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will place the larger group in the equatorial position. The relative steric bulk (A-value) of an acetyl group is generally greater than that of a methyl group, suggesting the most stable cis conformer will have an equatorial acetyl group and an axial methyl group.

Computational calculations can quantify the energy differences (ΔG) between these conformers, allowing for the prediction of their population distribution at a given temperature. These calculations often consider not only steric effects but also subtler electronic factors like hyperconjugation, which can sometimes favor an axial orientation for electronegative substituents. d-nb.infonih.gov

IsomerConformationSubstituent Positions (C3-Acetyl, C5-Methyl)Relative Energy (Illustrative)Predicted Population
Trans Chair 1Equatorial, Equatorial0.0 kcal/mol (Reference)Highest
Chair 2Axial, AxialHighNegligible
Cis Chair 1Equatorial, AxialLowModerate
Chair 2Axial, EquatorialModerateLow

Note: This table is illustrative. Precise energy values require specific quantum chemical calculations.

The piperidine ring is not static. It undergoes two primary dynamic processes: ring inversion and nitrogen inversion.

Ring Inversion: This is the "chair-flip" process that interconverts the two chair conformations (e.g., trans-diequatorial to trans-diaxial). This process has a significant energy barrier due to high-energy intermediates like twist-boat conformations. For piperidine itself, this barrier is around 10-11 kcal/mol. The presence of substituents can alter this barrier.

Nitrogen Inversion: This is the pyramidal inversion of the lone pair on the nitrogen atom, which interconverts the axial and equatorial positions of the N-H proton (or N-substituent). This process typically has a much lower energy barrier than ring inversion, often around 6-8 kcal/mol for simple piperidines, making it a rapid process at room temperature. scribd.comacs.orgresearchgate.net

Computational methods can map the potential energy surface for these processes, identifying the transition state structures and calculating the activation energy barriers, providing a complete picture of the molecule's dynamic conformational behavior. nih.gov

Prediction and Elucidation of Reaction Mechanisms Involving this compound via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, it is possible to identify transition states, intermediates, and determine the activation energies that govern the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or N-alkylation, DFT calculations can be employed. For instance, in a reduction reaction, theorists can model the approach of a hydride reagent to the carbonyl carbon from both the axial and equatorial faces of the ring. By calculating the energies of the respective transition states, one can predict the stereochemical outcome of the reaction (i.e., which diastereomeric alcohol will be the major product).

Theories like the Molecular Electron Density Theory (MEDT) can be used to analyze cycloaddition reactions or other polar processes by studying the flow of electron density along the reaction coordinate. mdpi.com This provides a deep understanding of the electronic changes that occur during bond formation and breaking, explaining the observed regioselectivity and stereoselectivity.

Molecular Modeling of Interactions Between this compound and Chemical Species (e.g., Catalysts, Reagents)

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in complex chemical environments. Molecular modeling can simulate these non-covalent interactions.

For example, if the molecule is used in a metal-catalyzed reaction, computational models can be built of the molecule coordinating to the metal center of the catalyst. Energy decomposition analysis (EDA) can then be used to break down the interaction energy into its constituent parts: electrostatic, Pauli repulsion, orbital (covalent), and dispersion forces. This helps to understand the nature of the catalyst-substrate binding.

Similarly, if the compound has potential biological activity, molecular docking simulations can predict its binding mode and affinity within the active site of a target protein. These simulations score different poses of the ligand in the receptor's binding pocket, identifying key interactions like hydrogen bonds, salt bridges, and hydrophobic contacts that contribute to binding.

Computational Prediction of Spectroscopic Signatures for Structural Assignment in Synthetic Chemistry

Computational methods are widely used to predict spectroscopic data, which serves as a crucial aid in the structural confirmation of newly synthesized compounds. nih.gov By comparing theoretically predicted spectra with experimental data, chemists can verify that the desired molecule has been formed.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is highly effective at predicting ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are performed on the optimized, low-energy conformers of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This can be invaluable for assigning specific signals, especially in complex molecules with overlapping peaks, and for distinguishing between different diastereomers, as axial and equatorial protons/carbons have distinct chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. These frequencies correspond to the stretching and bending modes of the chemical bonds and can be compared directly with an experimental IR spectrum. This helps in identifying the presence of key functional groups, such as the C=O stretch of the ketone and the N-H stretch of the secondary amine.

ParameterComputational MethodPredicted Value (Illustrative)Experimental Value (Illustrative)
¹³C NMR GIAO-DFTC=O: 209.5 ppmC=O: 210.1 ppm
C3: 55.2 ppmC3: 54.8 ppm
¹H NMR GIAO-DFTH (axial, C2): 2.95 ppmH (axial, C2): 3.01 ppm
H (equatorial, C2): 2.45 ppmH (equatorial, C2): 2.50 ppm
IR Freq. DFTC=O stretch: 1710 cm⁻¹C=O stretch: 1715 cm⁻¹
N-H stretch: 3340 cm⁻¹N-H stretch: 3350 cm⁻¹

Note: This table illustrates the principle of comparing theoretical and experimental data for structural validation. Actual values would depend on the specific isomer, conformer, and experimental conditions (e.g., solvent).

Applications of 1 5 Methylpiperidin 3 Yl Ethan 1 One in Advanced Chemical Synthesis and Materials Science

1-(5-Methylpiperidin-3-yl)ethan-1-one as a Building Block and Synthetic Intermediate for Complex Molecular Architectures

The piperidine (B6355638) ring is a prevalent core structure in numerous natural alkaloids and synthetic pharmaceuticals, making its derivatives highly sought-after building blocks for drug discovery and development. nih.govajchem-a.com this compound serves as a key synthetic intermediate, offering multiple reactive sites for constructing more complex molecular frameworks. The secondary amine within the piperidine ring and the carbonyl group of the ethanone (B97240) moiety are primary handles for synthetic transformations. evitachem.com

Key functional groups allow for a variety of chemical reactions:

The Ketone Group: This group can undergo nucleophilic addition, reduction to an alcohol, or condensation reactions to form imines or amides. evitachem.com

The Piperidine Ring (N-H): The nitrogen atom can be acylated, alkylated, or used in carbonylation reactions to introduce diverse substituents. evitachem.com

The α-Carbon: The carbon atom adjacent to the carbonyl group can be functionalized through enolate chemistry.

These reactive sites enable its use in multicomponent reactions and the synthesis of spirocyclic piperidine derivatives, which are of significant interest in medicinal chemistry. nih.gov The stereocenter at the 5-position, bearing a methyl group, provides an element of chirality that is crucial for developing stereoselective syntheses and creating enantiomerically pure target molecules.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

Reactive SiteReaction TypePotential ReagentsResulting Structure/Functionality
Ketone (C=O)ReductionSodium borohydride (B1222165), Lithium aluminum hydrideSecondary alcohol for further esterification or etherification
Ketone (C=O)Reductive AminationAmine, NaBH(OAc)₃Substituted aminoethyl side chain
Ketone (C=O)Wittig ReactionPhosphonium ylideAlkene functionality
Piperidine (N-H)N-AcylationAcyl chlorides, AnhydridesAmide derivatives
Piperidine (N-H)N-AlkylationAlkyl halidesTertiary amine derivatives
Piperidine (N-H)Buchwald-Hartwig AminationAryl halides, Pd catalystN-Aryl piperidine derivatives

Derivatives of this compound as Ligands in Catalysis

The development of novel ligands is a cornerstone of modern catalysis. Derivatives of this compound are promising candidates for ligands due to the presence of both nitrogen and oxygen atoms, which can act as coordination sites for transition metals. By modifying the core structure, bidentate or polydentate ligands can be synthesized for use in various catalytic reactions, including hydrogenation, cross-coupling, and amination.

For instance, the ketone functionality can be converted into an oxime or a Schiff base containing an additional donor atom (e.g., another nitrogen or a phosphorus atom), creating a P,N or N,N-bidentate ligand framework. Such ligands are valuable in asymmetric catalysis, where the chiral piperidine backbone can help induce enantioselectivity. Transition metal complexes involving rhodium, palladium, iridium, and nickel with P,N or N,N-ligands have been effectively used for processes like asymmetric hydrogenation of pyridinium (B92312) salts and dearomatization/hydrogenation processes. mdpi.com The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the piperidine nitrogen or the ethanone-derived moiety, thereby influencing the activity and selectivity of the catalyst.

Incorporation of the this compound Scaffold into Novel Materials

The piperidine scaffold is a valuable component for creating functional polymers with applications in biomedicine and materials science. rsc.orgontosight.ai The this compound structure can be incorporated into polymer chains either as a pendant group or within the polymer backbone.

As a Pendant Group: The ketone can be modified to bear a polymerizable group, such as an acrylate (B77674) or vinyl moiety, via a Wittig reaction or aldol (B89426) condensation followed by dehydration. The resulting monomer can then be copolymerized with other monomers to introduce the functional piperidine unit as a side chain. This approach can impart specific properties to the final material, such as basicity, hydrophilicity, or a site for post-polymerization modification.

In the Polymer Backbone: The piperidine ring itself can be part of a polymer backbone. For example, derivatives of this compound could be used in condensation polymerization reactions to form polyamides or polyimines. Piperazine (B1678402), a related N-heterocycle, is used in this manner to create polymers with antimicrobial properties. rsc.org Bioactive films incorporating piperidine derivatives have been prepared using matrices like sodium alginate and poly(vinyl alcohol) for potential drug delivery applications. nih.gov

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-level structures from molecular building blocks. The distinct structural features of this compound make it an interesting candidate for designing self-assembling systems.

The key features for supramolecular assembly include:

Hydrogen Bonding: The N-H group of the piperidine ring acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These sites can direct the assembly of molecules into tapes, sheets, or three-dimensional networks.

Defined Stereochemistry: The chair conformation of the piperidine ring and the specific stereocenter at the 5-position provide a well-defined three-dimensional shape. This rigidity and chirality can be used to control the packing of molecules in the solid state or in solution, potentially leading to the formation of chiral aggregates.

These non-covalent interactions can guide the formation of complex architectures like gels, liquid crystals, or molecular capsules, where the piperidine derivative acts as a key recognition or structural unit.

Table 2: Structural Features for Supramolecular Assembly

Structural FeatureType of InteractionPotential Supramolecular Outcome
Piperidine N-HHydrogen Bond DonorFormation of linear or cyclic assemblies
Ethanone C=OHydrogen Bond AcceptorCross-linking of molecular chains
Rigid Piperidine RingSteric/Shape ComplementarityFormation of ordered crystalline lattices or host-guest complexes
Methyl Group (C5)Chiral Recognition / van der WaalsEnantioselective self-assembly, defined packing

Utilization of this compound as a Probe Molecule in Fundamental Chemical Studies (e.g., reaction kinetics, solvent effects)

The reactivity of the carbonyl group makes this compound a suitable model compound, or "probe molecule," for studying fundamental chemical principles like reaction kinetics and solvent effects. Kinetic studies on the reactions of related piperidone derivatives, such as oxidation reactions, have been conducted to understand the underlying mechanisms of electron transfer and the influence of substrate structure on reaction rates. chemijournal.com For example, the presence of a methyl group has been shown to reduce reactivity due to steric hindrance. chemijournal.com

By studying a reaction such as the reduction of the ketone under various conditions, researchers can gain insight into:

Reaction Kinetics: The rate of the reaction can be monitored using techniques like UV-Vis spectrophotometry or NMR spectroscopy. By systematically varying the concentrations of reactants and catalysts, the rate law and mechanism of the reaction can be determined.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and equilibria. wikipedia.org The rate of a reaction involving this compound could be measured in a range of solvents from nonpolar aprotic (e.g., toluene) to polar protic (e.g., water, methanol). rsc.org Polar solvents can stabilize charged intermediates and transition states, which often accelerates reactions like SN1 processes. wikipedia.orgyoutube.com Conversely, for SN2 reactions, polar aprotic solvents can enhance the nucleophilicity of anionic reagents, leading to faster rates. libretexts.org Using this compound as a probe allows for the quantitative study of how solvent properties like dielectric constant, polarity, and hydrogen-bonding ability affect chemical reactivity. rsc.org

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 5 Methylpiperidin 3 Yl Ethan 1 One in Research

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

Structural elucidation is the foundational step in characterizing a molecule like 1-(5-methylpiperidin-3-yl)ethan-1-one. High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide unambiguous evidence of the molecular formula and the connectivity of atoms. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. jchps.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This experiment provides information about the different types of protons and their electronic environments. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group on the piperidine (B6355638) ring, the acetyl methyl group, and the various methylene (B1212753) (CH₂) and methine (CH) protons on the piperidine ring itself.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Signals would be expected for the carbonyl carbon of the ketone, the two methyl carbons, and the carbons within the piperidine ring.

2D NMR Techniques: To definitively assign these signals and confirm connectivity, 2D experiments are crucial. wpmucdn.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the sequence of protons within the piperidine ring. mmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the acetyl group and the methyl group on the piperidine ring. nih.gov

A study on related 3,5-bis[(E)-thienylmethylene]piperidin-4-ones utilized ¹H and ¹³C NMR, along with COSY and HMBC spectra, to confirm the molecular structure and study the configuration and conformation of the molecules. nih.gov Such a suite of experiments would be essential for the unequivocal structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Electron Ionization (EI) is a common technique where the molecule is fragmented, and the resulting pattern provides a "fingerprint" for the structure. For this compound, HRMS would first confirm the molecular formula (C₈H₁₅NO). The fragmentation pattern would likely involve characteristic losses, such as the loss of the acetyl group or fragmentation of the piperidine ring, providing further structural verification. nih.gov

Table 1: Predicted NMR and MS Data for this compound
TechniquePredicted ObservationInformation Gained
¹H NMR Multiple signals in the aliphatic region (approx. 0.8-3.5 ppm)Chemical environment of each proton; integration reveals proton count.
¹³C NMR Signal for carbonyl carbon (>190 ppm), signals for aliphatic carbons (approx. 15-60 ppm)Number of unique carbon environments.
COSY Cross-peaks showing correlations between adjacent protons on the piperidine ringProton-proton connectivity within spin systems. mmu.ac.uk
HSQC Correlation peaks linking specific ¹H signals to their corresponding ¹³C signalsDirect C-H bond connectivity. wpmucdn.com
HMBC Correlations from acetyl protons to carbonyl carbon; correlations from ring protons to substituentsConnectivity across multiple bonds, confirming substituent placement. nih.gov
HRMS (EI) Accurate mass measurement for the molecular ion [M]⁺; fragment ionsDetermination of elemental composition; structural confirmation via fragmentation patterns.

Chromatographic Methods for Separation, Identification, and Purity Profiling

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts. researchgate.net Purity profiling is critical for ensuring the quality and consistency of a research compound. hilarispublisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection would typically be performed using a UV detector. The method would be validated to ensure it can separate the target compound from any potential impurities. The peak area of the main compound relative to the total area of all peaks provides a measure of its purity. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. The compound is first vaporized and separated on a GC column before being detected by a mass spectrometer. jmchemsci.com The retention time from the GC provides one level of identification, while the mass spectrum provides a second, highly specific confirmation. who.int This method is highly effective for identifying and quantifying volatile organic impurities that may be present in the sample. nih.govresearchgate.net A typical GC method would involve a capillary column (e.g., DB-17), helium as the carrier gas, and a programmed temperature ramp to achieve separation. researchgate.net

Table 2: Representative Chromatographic Conditions for Piperidine Derivatives
ParameterHPLC Method Example nih.govGC-MS Method Example researchgate.net
Column Inertsil C18 (250 x 4.6 mm)DB-17 (30 m x 0.53 mm)
Mobile Phase / Carrier Gas Water (0.1% Phosphoric Acid) and AcetonitrileHelium
Flow Rate 1.0 mL/min2.0 mL/min
Detector UVMass Spectrometer (MS)
Temperature 30°COven program: 150°C, then ramp to 260°C
Application Purity determination, quantification of piperidineSeparation and identification of piperazine (B1678402) derivatives

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods reveal atomic connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first step. Successful analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometric parameters of the piperidine ring and its substituents. researchgate.net

Conformation: Determining the exact spatial arrangement of the atoms, such as the chair conformation of the piperidine ring and the relative orientation (axial vs. equatorial) of the methyl and acetyl groups.

Stereochemistry: Unambiguously establishing the relative stereochemistry of the chiral centers at positions 3 and 5 of the piperidine ring. The synthesis of related methyl-substituted piperidines has shown that different isomers can be formed, making X-ray analysis crucial for confirmation. nih.gov

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, including any hydrogen bonding or other interactions. mdpi.com

Studies on similar heterocyclic compounds have successfully used single-crystal X-ray diffraction to confirm their molecular structures and analyze intermolecular interactions in the solid state. mdpi.comresearchgate.net

Table 3: Information Obtained from X-ray Crystallography of a Piperidine-based Compound
ParameterDescriptionSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice. mdpi.com
Space Group e.g., P2₁/cDefines the specific symmetry elements within the crystal. mdpi.com
Unit Cell Dimensions Lengths (a, b, c) and angles (α, β, γ) of the repeating unitDefines the size and shape of the basic crystal building block. researchgate.net
Atomic Coordinates Precise x, y, z position of every atomAllows for the generation of a 3D molecular model.
Bond Lengths/Angles Measured distances and angles between atomsConfirms the covalent structure and identifies any structural strain. researchgate.net
Torsion Angles Defines the conformation of the moleculeDetermines ring puckering and substituent orientation. nih.gov

Development of Quantitative Analytical Protocols

Once the structure and purity of this compound are established, quantitative methods are needed to determine its concentration in chemical mixtures or research samples. These protocols are typically based on the chromatographic methods described earlier.

Developing a quantitative method requires a rigorous validation process to ensure it is accurate, precise, and reliable. Key validation parameters include:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range. This is typically assessed by creating a calibration curve and calculating the coefficient of determination (R²). nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. mdpi.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

A study on the quantification of piperidine developed an RP-HPLC method with a linearity range of 0.44-53.33 μg/mL (R² = 0.9996), an LOQ of 0.44 μg/mL, and an average recovery of 101.82%. nih.gov A similar validation process would be essential to establish a robust quantitative protocol for this compound, enabling its accurate measurement in complex research settings.

Future Research Directions and Unexplored Avenues for 1 5 Methylpiperidin 3 Yl Ethan 1 One

Emerging Synthetic Technologies Applicable to the 1-(5-Methylpiperidin-3-yl)ethan-1-one Structure

The synthesis of polysubstituted piperidines, such as this compound, presents a significant challenge in achieving the desired regio- and stereoselectivity. Modern synthetic technologies, however, offer promising solutions to overcome these hurdles.

Catalytic Asymmetric Synthesis: A key challenge in synthesizing this molecule would be the stereoselective installation of the methyl and acetyl groups at the C5 and C3 positions, respectively. Advances in catalytic asymmetric synthesis could provide a direct route to enantiomerically enriched 3,5-disubstituted piperidines. acs.orgnih.govacs.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of 3-substituted piperidines from dihydropyridines and boronic acids. nih.govsnnu.edu.cn Adapting such methodologies could enable the stereocontrolled introduction of the acetyl group or a precursor at the C3 position. Furthermore, catalytic asymmetric deprotonation followed by a ring expansion of a pyrrolidine (B122466) precursor offers a concise route to β-hydroxy piperidines, which could be further elaborated to the target ketone. nih.govacs.org

Flow Chemistry and Electrochemical Synthesis: Continuous flow technology offers significant advantages in terms of reaction control, scalability, and safety. The electrochemical synthesis of piperidine (B6355638) derivatives in flow microreactors has been demonstrated as an efficient and green alternative to traditional batch methods. beilstein-journals.orgnih.govimperial.ac.ukresearchgate.netnih.gov This approach could be envisioned for the cyclization step in the synthesis of the this compound backbone, potentially from acyclic imine and dihaloalkane precursors. beilstein-journals.orgnih.govresearchgate.net The precise control over reaction parameters in a flow system could be instrumental in managing the diastereoselectivity of the final product.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity under mild conditions. Biocatalytic carbon-hydrogen oxidation, for example, can selectively introduce hydroxyl groups at specific positions on the piperidine ring. news-medical.net Such an intermediate could then be oxidized to the corresponding ketone, providing a chemo- and regioselective route to the target molecule or its precursors.

TechnologyPotential Application to this compoundKey Advantages
Catalytic Asymmetric Synthesis Stereoselective introduction of methyl and acetyl groups.High enantioselectivity, access to specific stereoisomers.
Flow Chemistry Scalable and controlled synthesis of the piperidine core.Improved safety, efficiency, and scalability.
Electrochemical Synthesis Green and efficient cyclization to form the piperidine ring.Avoids harsh reagents, uses electricity as a clean reagent. beilstein-journals.orgnih.govresearchgate.net
Biocatalysis Regio- and stereoselective hydroxylation as a handle for the ketone.High selectivity, mild reaction conditions. news-medical.net

Discovery of Novel Reactivity and Functionalization Pathways for the this compound Core

The this compound scaffold possesses multiple sites for potential functionalization, including the piperidine ring C-H bonds, the nitrogen atom, and the acetyl group. Exploring the reactivity of this core could unveil novel derivatives with unique properties.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.netnih.gov Research on piperidine derivatives has shown that site-selective C-H arylation can be achieved at the C2, C3, and C4 positions, often guided by a directing group on the nitrogen atom. researchgate.netnih.govnih.govacs.org For this compound, it would be intriguing to investigate the directing effect of the N-acetyl group in C-H activation reactions, potentially enabling functionalization at the C2 or C6 positions. Photoredox catalysis, in particular, has shown great promise for the α-amino C-H arylation of highly substituted piperidines with high diastereoselectivity. nih.govchemrxiv.orgacs.orgresearchgate.net

Late-Stage Functionalization via Photoredox Catalysis: Organic photoredox catalysis offers mild conditions for a wide range of transformations. For the target molecule, this could enable β-functionalization of the piperidine ring through a dehydrogenation/anti-Markovnikov hydrofunctionalization sequence. nih.gov This would allow for the introduction of various nucleophiles at the C3 position, adjacent to the existing acetyl group, leading to highly functionalized piperidine derivatives.

Reactivity of the Acetyl Group: The ketone functionality in this compound is a versatile handle for a plethora of chemical transformations. Standard carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, could be employed to elaborate the acetyl side chain, leading to a diverse library of new compounds. The interplay between the stereochemistry of the piperidine ring and the reactivity of the acetyl group would be a fascinating area of study.

Innovative Applications of this compound in Interdisciplinary Chemical Sciences (excluding biological/clinical)

While many piperidine derivatives find applications in medicine, their utility extends to various other fields of chemical science. ijnrd.orgmdpi.comresearchgate.netnih.gov

Materials Science and Ionic Liquids: Piperidinium-based ionic liquids are gaining attention due to their high thermal stability, wide electrochemical window, and low volatility. alfa-chemistry.comalfa-chemistry.comxmu.edu.cnlzkeneng.com By quaternizing the nitrogen atom of this compound with various alkyl chains and pairing it with different anions, a new class of functionalized ionic liquids could be synthesized. The presence of the ketone functionality could impart unique properties to these materials, such as altered polarity or the ability to coordinate with metal ions, making them potentially useful as electrolytes in electrochemical devices or as novel surfactants. alfa-chemistry.comalfa-chemistry.com

Application AreaPotential Role of this compoundRationale
Organocatalysis Chiral catalyst or catalyst precursor.The inherent chirality of the substituted piperidine ring.
Ionic Liquids Cationic component of a functionalized ionic liquid.Piperidinium salts are known to form stable ionic liquids. alfa-chemistry.comalfa-chemistry.comxmu.edu.cnlzkeneng.com
Coordination Chemistry Ligand for metal complexes.The nitrogen atom and the carbonyl oxygen can act as coordination sites.

Addressing Current Synthetic and Methodological Challenges in the Academic Study of this compound

The academic pursuit of this compound would likely encounter several synthetic and methodological challenges that are common in piperidine chemistry.

Stereochemical Control: Achieving control over the relative and absolute stereochemistry of the two stereocenters (C3 and C5) would be a primary challenge. The development of a diastereoselective and enantioselective synthesis would be a significant hurdle to overcome. This would likely require extensive screening of catalysts and reaction conditions or the use of chiral auxiliaries. acs.orgnih.govacs.org

Purification and Characterization: The separation of diastereomers of substituted piperidines can be notoriously difficult. Developing effective purification methods, such as specialized chromatography or crystallization techniques, would be crucial. Unambiguous characterization of the stereoisomers would require advanced analytical techniques, including 2D NMR spectroscopy and potentially X-ray crystallography.

Scalability of Synthetic Routes: Many modern synthetic methods that offer high selectivity are often difficult to scale up. A significant challenge would be to develop a synthetic route that is not only selective but also practical for producing sufficient quantities of the material for further studies. Flow chemistry could offer a viable solution to this problem. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.